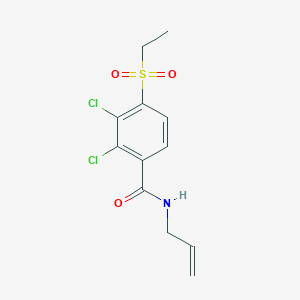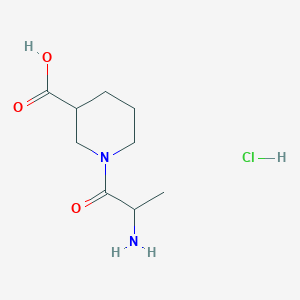
Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzene ring, which is a cyclic compound with alternating double bonds. It also contains a butyl group (a four-carbon alkyl group), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and a 2-oxo-1,2-dihydropyridine-3-carboxamido group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene and pyridine rings would contribute to the compound’s aromaticity, while the fluorobenzyl group would likely influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzene and pyridine rings, as well as the fluorobenzyl group. The benzylic position (the carbon adjacent to the benzene ring) is often particularly reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene and pyridine rings could contribute to its aromaticity and potentially its solubility .Scientific Research Applications
Synthesis and Characterization of Polyamides
Synthesis of Ortho-Linked Polyamides : Research has explored the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, utilizing aromatic nucleophilic substitution reactions. These polyamides exhibited significant thermal stability, solubility in polar solvents, and could be used to create transparent, flexible films. This method could potentially apply to the synthesis and application of related compounds, including "Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" for materials science applications (Hsiao et al., 2000).
Biocatalytic Transesterification Reactions
Selective Biocatalytic Transesterification : A study demonstrated the use of acid anhydrides for regioselective acylation and deacylation reactions in the presence of Lipozyme® TL IM, highlighting efficient and selective production of monoacylated products. This technique's selectivity and efficiency in modifying specific chemical structures might be relevant for modifying or synthesizing compounds like "this compound" for specific scientific applications (Kumar et al., 2015).
HIV Integrase Inhibitors
Development of HIV Integrase Inhibitors : Research into the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides showed potent inhibition of the HIV-integrase-catalyzed strand transfer process. The study suggests the potential pharmaceutical application of compounds with similar chemical frameworks in developing antiviral agents, indicating a possible area of application for related compounds (Pace et al., 2007).
Novel Protecting Groups for Alcohols
Introduction of New Protecting Groups : The development of new benzyl ether-type protecting groups for alcohols was reported, providing stability to oxidizing conditions and compatibility with certain deprotection strategies. This research might offer insights into synthetic strategies that could be applied to the protection and deprotection of functional groups in compounds like "this compound" for synthetic and medicinal chemistry applications (Crich et al., 2009).
Properties
IUPAC Name |
butyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADZSRJVDPAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)


![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)




